![molecular formula C8H10Cl2FN3 B2919638 7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride CAS No. 2416229-09-7](/img/structure/B2919638.png)
7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride
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Description
7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride (abbreviated as 7F8MI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic compound that has been found to exhibit various biological activities.
Scientific Research Applications
Medicinal Chemistry: Drug Development
The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” structure due to its wide range of applications in medicinal chemistry . The presence of the fluorine atom in the 7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine can influence the biological activity of the compound, making it a valuable moiety for the development of new pharmaceuticals.
Material Science: Electronic Materials
Due to its structural characteristics, the imidazo[1,2-a]pyridine core is also useful in material science . It can be incorporated into electronic materials, potentially leading to the development of new semiconductors or other electronic components.
properties
IUPAC Name |
7-fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3.2ClH/c1-5-6(9)2-3-12-7(10)4-11-8(5)12;;/h2-4H,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXTUMZPOFCSEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN2C1=NC=C2N)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride |
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